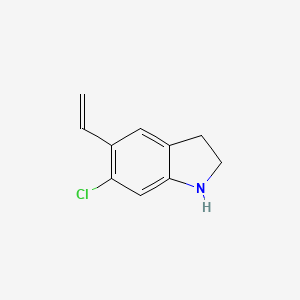

6-Chloro-5-vinylindoline

Description

Contextualization within Indoline (B122111) Chemistry Research

Indoline, a bicyclic heterocyclic amine, is a fundamental structural unit in a vast array of biologically active compounds. chemrxiv.orgacs.org Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antioxidant and anti-inflammatory properties. acs.org The functionalization of the indoline core, particularly at the C5 and C6 positions of the benzene (B151609) ring, remains a challenging yet highly rewarding area of research. smolecule.com The development of methods for the selective modification of these positions is crucial for creating new molecular entities with tailored properties. chemrxiv.orgsmolecule.com 6-Chloro-5-vinylindoline emerges as a molecule of interest within this context, embodying the strategic placement of two key functional groups on the indoline scaffold. While specific research on this exact molecule is limited, its chemical nature can be understood through the extensive body of work on related substituted indolines. chemrxiv.orgchemrxiv.org

Significance of Vinyl and Halogenated Indoline Scaffolds in Synthetic Design

The presence of both a vinyl group and a chlorine atom on the indoline scaffold imparts a dual reactivity to this compound, making it a versatile building block in organic synthesis.

Halogenated Indolines: The incorporation of halogen atoms, such as chlorine, into organic molecules is a well-established strategy in medicinal chemistry. smolecule.com Halogenation can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. smolecule.com The chlorine atom at the C6 position of the indoline ring can serve as a handle for further functionalization through various cross-coupling reactions, allowing for the introduction of diverse substituents. smolecule.com

Vinylindoles and Vinylindolines: The vinyl group is a highly valuable functional group in organic synthesis, serving as a linchpin for a variety of chemical transformations. Vinylindoles and their reduced counterparts, vinylindolines, are important precursors in the synthesis of complex carbazole (B46965) alkaloids and other polycyclic structures through reactions like the Diels-Alder cycloaddition. nih.govbeilstein-journals.org The vinyl moiety can participate in numerous palladium-catalyzed reactions, such as the Heck and Suzuki couplings, enabling the formation of new carbon-carbon bonds. iitk.ac.inorganic-chemistry.orgwikipedia.orgscirp.org The synthesis of vinylindoles can be achieved through methods like the Wittig reaction starting from the corresponding formyl derivatives. tandfonline.com

The combination of a chloro and a vinyl group on the indoline framework in this compound suggests a molecule that is primed for sequential and site-selective modifications, offering a platform for the synthesis of complex molecular architectures.

Overview of Research Trajectories for Related Chemical Entities

Research on related substituted indolines provides a roadmap for the potential applications and synthetic transformations of this compound. Key research trajectories include:

Palladium-Catalyzed Cross-Coupling Reactions: The chloro group at the C6 position can be a reactive site for Suzuki, Stille, and other palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkyl, or other functional groups. organic-chemistry.orgwikipedia.orgnumberanalytics.comresearchgate.net

Functionalization of the Vinyl Group: The vinyl group at the C5 position can undergo a variety of reactions, including hydroboration/oxidation to an ethyl alcohol, epoxidation, or participation as a diene or dienophile in cycloaddition reactions. nih.govbeilstein-journals.org

Medicinal Chemistry Applications: The indoline scaffold is a "privileged structure" in drug discovery. mdpi.com The specific substitution pattern of this compound could be explored for the development of novel therapeutic agents, leveraging the known biological activities of halogenated and vinyl-substituted aromatics. researchgate.netnih.govmdpi.com Bioisosteric replacement of the indole (B1671886) moiety with functionalized indoline cores is a common strategy in drug design. researchgate.netnih.gov

Polymer Chemistry: Vinyl-substituted indoles and indolines have been utilized as monomers for the synthesis of functional polymers with potential applications in materials science and biomedicine. tandfonline.com

Given the synthetic versatility of both the chloro and vinyl functionalities, it is plausible to envision the use of this compound in the construction of complex, polyfunctional molecules for a range of scientific applications.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10ClN |

|---|---|

Molecular Weight |

179.64 g/mol |

IUPAC Name |

6-chloro-5-ethenyl-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C10H10ClN/c1-2-7-5-8-3-4-12-10(8)6-9(7)11/h2,5-6,12H,1,3-4H2 |

InChI Key |

CFGKECNZKWERMQ-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=C(C=C2C(=C1)CCN2)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Chloro 5 Vinylindoline and Its Precursors

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials. For 6-Chloro-5-vinylindoline, the primary strategic disconnections focus on the formation of the carbon-carbon bond of the vinyl group and the construction of the substituted indoline (B122111) core.

Two principal retrosynthetic pathways can be envisioned:

Pathway A: Late-Stage Vinyl Group Introduction. This is the most common approach. The primary disconnection is the C-C bond of the vinyl group. This suggests that the vinyl moiety can be installed onto a pre-formed 6-chloroindoline core functionalized at the C-5 position. This functional group could be a halide or triflate for cross-coupling reactions, or a carbonyl group for olefination reactions. This pathway simplifies the synthesis to the construction of a key intermediate, 6-chloroindoline-5-carbaldehyde or a 5-halo-6-chloroindoline.

Pathway B: Indoline Ring Formation with Pre-installed Vinyl Group. In this less common strategy, the indoline ring is formed from a benzene (B151609) derivative that already contains the requisite chloro and vinyl substituents in the correct ortho- and meta-positions relative to an amino or nitro group. While potentially shorter, this approach can be complicated by the reactivity of the vinyl group during the cyclization conditions required for indoline synthesis.

The analysis reveals that the synthesis of two key precursor types is paramount: a halogenated indoline ring system and an indoline derivative functionalized at the C-5 position.

Synthesis of Indoline Core Precursors

The construction of the indoline scaffold, appropriately substituted, is a critical phase in the synthesis of the target molecule.

Synthesis of Halogenated Indoline Ring Systems

The synthesis of the 6-chloroindoline core can be approached in several ways. One common method involves the reduction of the corresponding 6-chloroindole. 6-chloroindole itself is accessible through various established indole (B1671886) syntheses, such as the Fischer, Bischler, or Leimgruber-Batcho methods, starting from appropriately chlorinated aniline or phenylhydrazine precursors. For instance, 4-chloro-2-nitrotoluene can serve as a starting material in the Leimgruber-Batcho indole synthesis to ultimately yield 6-chloroindole. Subsequent reduction of the indole ring, often using reducing agents like sodium cyanoborohydride or through catalytic hydrogenation, affords the desired 6-chloroindoline.

Alternatively, direct cyclization methods can be employed. For example, a suitable N-protected 2-(2,4-dichlorophenyl)ethylamine derivative could undergo an intramolecular cyclization, such as a palladium-catalyzed Buchwald-Hartwig amination, to form the indoline ring directly.

Functionalization at the C-5 Position of Indoline Derivatives

With the 6-chloroindoline core in hand, the next strategic step is to introduce a functional group at the C-5 position. This is typically achieved through electrophilic aromatic substitution reactions. The indoline ring is activated towards electrophilic substitution, with the nitrogen atom directing incoming electrophiles primarily to the C-5 position.

Common C-5 functionalization reactions include:

Vilsmeier-Haack Formylation: This reaction introduces a formyl group (-CHO) at the C-5 position using a mixture of phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF). The resulting 6-chloroindoline-5-carbaldehyde is a key intermediate for olefination reactions.

Halogenation: Direct halogenation at C-5 can be achieved using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) to install a bromine or iodine atom. This creates a 5-halo-6-chloroindoline, an ideal substrate for transition-metal catalyzed cross-coupling reactions.

Friedel-Crafts Acylation: This allows the introduction of an acyl group, which can be a precursor to other functionalities if needed.

The choice of functionalization depends directly on the strategy chosen for the subsequent introduction of the vinyl group. For olefination, a formyl group is required, while for cross-coupling, a halide is the target.

Introduction of the Vinyl Moiety at the C-5 Position

The final and defining step in the synthesis is the installation of the vinyl group onto the C-5 position of the 6-chloroindoline core. This transformation is primarily accomplished through two powerful classes of reactions: olefination and transition-metal catalyzed cross-coupling.

Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

Olefination reactions provide a direct method to convert a carbonyl group into an alkene. Starting from 6-chloroindoline-5-carbaldehyde, these methods are highly effective.

The Wittig Reaction: This reaction utilizes a phosphorus ylide, known as a Wittig reagent, to convert an aldehyde or ketone into an alkene. wikipedia.orgorganic-chemistry.orgthermofisher.com For the synthesis of this compound, methyltriphenylphosphonium bromide is treated with a strong base (like n-butyllithium or sodium hydride) to generate the methylenetriphenylphosphorane ylide. This ylide then reacts with 6-chloroindoline-5-carbaldehyde to form the desired vinyl group and triphenylphosphine oxide as a byproduct. libretexts.org A significant advantage of the Wittig reaction is its reliability and functional group tolerance. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses a phosphonate carbanion. wikipedia.orgorganic-chemistry.org These carbanions are generally more nucleophilic than the corresponding Wittig ylides and often provide better stereoselectivity, favoring the formation of (E)-alkenes. organic-chemistry.orgnrochemistry.com The byproduct, a water-soluble phosphate ester, is also easier to remove than triphenylphosphine oxide, simplifying purification. wikipedia.org In this context, a methylphosphonate ester would be deprotonated with a base and reacted with 6-chloroindoline-5-carbaldehyde.

| Reaction | Reagent | Key Intermediate | Byproduct | Key Features |

| Wittig Reaction | Methyltriphenylphosphonium Halide + Base | 6-Chloroindoline-5-carbaldehyde | Triphenylphosphine oxide | Widely used; tolerant of various functional groups. |

| Horner-Wadsworth-Emmons | Diethyl methylphosphonate + Base | 6-Chloroindoline-5-carbaldehyde | Diethyl phosphate | Often gives higher (E)-selectivity; easier byproduct removal. wikipedia.org |

Transition-Metal Catalyzed Cross-Coupling Reactions for Vinyl Group Introduction

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds and are well-suited for introducing a vinyl group onto an aromatic or heterocyclic ring. youtube.com These methods typically start with a 5-halo- or 5-triflyloxy-6-chloroindoline.

Suzuki Coupling: The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide or triflate. libretexts.org To form the target molecule, 5-bromo- or 5-iodo-6-chloroindoline would be coupled with a vinylboronic acid or a vinylboronic ester (like vinylboronic acid pinacol ester) in the presence of a palladium catalyst and a base. nih.govnih.gov The Suzuki reaction is known for its mild reaction conditions and the low toxicity of its boron-containing reagents. organic-chemistry.org

Stille Coupling: The Stille reaction couples an organotin compound (organostannane) with an organic halide. openochem.orgwikipedia.org In this case, 5-halo-6-chloroindoline would be reacted with a vinylstannane, such as tributyl(vinyl)tin, using a palladium catalyst. libretexts.org Stille couplings are highly versatile and tolerate a wide array of functional groups, though a major drawback is the toxicity of the tin reagents. organic-chemistry.org

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. organic-chemistry.org While it can be used to form vinylarenes, a more direct approach for this specific target would be the Suzuki or Stille reaction. An oxidative Heck variant could potentially couple 6-chloroindoline directly with a vinyl boronic ester at the C-5 position. nih.gov

| Reaction | Indoline Substrate | Vinyl Source | Catalyst System | Key Features |

| Suzuki Coupling | 5-Bromo-6-chloroindoline | Vinylboronic acid or ester | Pd catalyst (e.g., Pd(PPh₃)₄) + Base | Mild conditions; low toxicity of reagents. libretexts.org |

| Stille Coupling | 5-Iodo-6-chloroindoline | Tributyl(vinyl)tin | Pd catalyst (e.g., Pd(PPh₃)₄) | High functional group tolerance. openochem.orglibretexts.org |

| Heck Reaction | 6-Chloroindoline (for C-H activation) | Vinyl boronic ester (oxidative variant) | Pd(II) catalyst + oxidant | Direct C-H functionalization potential. nih.gov |

Suzuki-Miyaura Coupling Variants

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, reacting an organoboron compound with an organohalide. yonedalabs.com For the synthesis of this compound, this can be envisioned in two ways: coupling a 6-chloro-5-haloindoline precursor with a vinylboronic acid or its ester, or reacting a 6-chloro-5-(dihydroxyboryl)indoline with a vinyl halide. The former is often more practical due to the stability and commercial availability of vinylboron reagents.

The reaction typically requires a palladium catalyst, often a Pd(0) species generated in situ from a Pd(II) precursor like Pd(OAc)₂, or a stable Pd(0) complex such as Pd(PPh₃)₄. mdpi.com The choice of ligand is critical for catalytic activity, with bulky, electron-rich phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) being effective for coupling with less reactive aryl chlorides or bromides. yonedalabs.com A base is essential for the transmetalation step. yonedalabs.com

Detailed Research Findings: The synthesis would commence from a suitable precursor, such as 5-bromo-6-chloroindoline. The coupling with potassium vinyltrifluoroborate or vinylboronic acid pinacol ester would proceed in the presence of a palladium catalyst and a base. The choice of solvent and base is crucial for optimizing yield and preventing side reactions like protodeboronation. yonedalabs.com

| Component | Example Reagents/Conditions | Purpose |

| Indoline Precursor | 5-Bromo-6-chloroindoline | Electrophilic partner |

| Vinyl Source | Potassium vinyltrifluoroborate, Vinylboronic acid pinacol ester | Nucleophilic partner |

| Palladium Catalyst | Pd(OAc)₂, Pd(dppf)Cl₂, Pd(PPh₃)₄ | Catalyzes the C-C bond formation |

| Ligand | SPhos, XPhos, PPh₃ | Stabilizes and activates the catalyst |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid/ester |

| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF | Solubilizes reactants and reagents |

| Temperature | 60-110 °C | Provides activation energy |

Stille Coupling Protocols

The Stille coupling involves the reaction of an organotin compound (stannane) with an organohalide, catalyzed by palladium. To form the C-5 vinyl group, a 5-halo-6-chloroindoline would be coupled with a vinylstannane, such as tributyl(vinyl)tin. This reaction is known for its tolerance of a wide array of functional groups and for proceeding under relatively mild, neutral conditions.

A significant drawback of Stille coupling is the toxicity of the organotin reagents and the difficulty in removing tin-containing byproducts from the final product. Despite this, its reliability makes it a valuable synthetic tool. The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.

Detailed Research Findings: The reaction between 5-bromo-6-chloroindoline and tributyl(vinyl)tin would be carried out using a palladium catalyst like Pd(PPh₃)₄. The addition of a co-catalyst, such as CuI, and a ligand can accelerate the reaction. Anhydrous, non-polar solvents are typically employed.

| Component | Example Reagents/Conditions | Purpose |

| Indoline Precursor | 5-Bromo-6-chloroindoline, 5-Iodo-6-chloroindoline | Electrophilic partner |

| Vinyl Source | Tributyl(vinyl)tin | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Catalyzes the C-C bond formation |

| Ligand (optional) | AsPh₃, P(furyl)₃ | Modulates catalyst activity |

| Additive (optional) | CuI, LiCl | Facilitates transmetalation |

| Solvent | Toluene, THF, DMF | Anhydrous reaction medium |

| Temperature | 80-120 °C | Provides activation energy |

Heck Reaction Approaches

The Heck reaction forms a C-C bond by coupling an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. For the synthesis of this compound, a 5-halo-6-chloroindoline precursor would be reacted with an alkene like ethylene or a vinyl surrogate such as butyl vinyl ether. The base, typically a hindered amine like triethylamine or an inorganic base like potassium carbonate, is required to regenerate the active Pd(0) catalyst at the end of the cycle.

A key challenge in the Heck reaction is controlling the regioselectivity of the alkene insertion and the subsequent β-hydride elimination, which can lead to a mixture of products. However, for terminal alkenes like ethylene, the reaction is generally selective.

Detailed Research Findings: The reaction of 5-bromo-6-chloroindoline with ethylene gas can be performed under pressure. Alternatively, more easily handled vinyl sources can be used. The choice of catalyst, ligand, and base system is critical to achieving high yields and selectivity. Phosphine ligands are commonly used, and high temperatures are often required.

| Component | Example Reagents/Conditions | Purpose |

| Indoline Precursor | 5-Bromo-6-chloroindoline | Aryl halide partner |

| Alkene Source | Ethylene, Butyl vinyl ether, Styrene | Alkene partner |

| Palladium Catalyst | Pd(OAc)₂, PdCl₂ | Catalyst precursor |

| Ligand | P(o-tolyl)₃, PPh₃, dppf | Stabilizes catalyst, influences selectivity |

| Base | Et₃N, K₂CO₃, NaOAc | Regenerates Pd(0) catalyst |

| Solvent | DMF, NMP, Acetonitrile | Polar aprotic solvent |

| Temperature | 100-150 °C | Provides activation energy |

Sonogashira-Hagihara Cross-Coupling Followed by Reduction

This two-step approach first installs an ethynyl group at the C-5 position, which is then selectively reduced to a vinyl group. The Sonogashira-Hagihara reaction couples a terminal alkyne with an aryl or vinyl halide using a dual catalyst system of palladium and copper(I). libretexts.org This method is highly efficient for creating C(sp²)-C(sp) bonds.

Following the coupling of a 5-halo-6-chloroindoline with a terminal alkyne (e.g., trimethylsilylacetylene, followed by desilylation), the resulting 5-ethynyl-6-chloroindoline is subjected to a selective reduction.

Detailed Research Findings:

Sonogashira Coupling: The reaction of 5-bromo-6-chloroindoline with trimethylsilylacetylene is conducted using a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (CuI) in the presence of an amine base like triethylamine, which also serves as the solvent. libretexts.org

Reduction: The intermediate alkyne is then reduced. Catalytic hydrogenation using Lindlar's catalyst (Pd/CaCO₃ poisoned with lead) and hydrogen gas will yield the cis-alkene. Alternatively, reduction with sodium in liquid ammonia (Birch reduction conditions) can produce the trans-alkene, although for a terminal vinyl group, this distinction is irrelevant.

| Step | Component | Example Reagents/Conditions | Purpose |

| 1. Sonogashira | Indoline Precursor | 5-Bromo-6-chloroindoline | Electrophilic partner |

| Alkyne Source | Trimethylsilylacetylene | Nucleophilic partner | |

| Catalyst System | PdCl₂(PPh₃)₂ / CuI | Catalyzes C-C bond formation | |

| Base/Solvent | Et₃N, Diisopropylamine | Base and reaction medium | |

| 2. Reduction | Reducing Agent | H₂ with Lindlar's Catalyst (Pd/CaCO₃/Pb(OAc)₂) | Selective reduction of alkyne to alkene |

| Solvent | Hexane, Ethyl acetate | Reaction medium for hydrogenation |

Introduction of the Chloro Moiety at the C-6 Position

Introducing a chlorine atom regioselectively at the C-6 position of the indoline nucleus is a critical step that can be performed either before or after the creation of the C-5 vinyl group. The challenge lies in controlling the position of halogenation, as the indole ring system is electronically rich, particularly at the C-3, C-2, and C-5 positions.

Regioselective Halogenation Strategies

Direct electrophilic chlorination of an unsubstituted indoline or indole typically yields a mixture of products, with substitution favored at the electron-rich pyrrole ring. To achieve selective C-6 chlorination, strategies often involve the use of a directing group or blocking other reactive sites.

An N-acyl or N-sulfonyl protecting group can decrease the reactivity of the pyrrole ring and influence the substitution pattern on the benzene ring. The choice of chlorinating agent and reaction conditions is paramount for achieving the desired regioselectivity.

Detailed Research Findings: For a substrate like 5-vinylindoline, direct chlorination is challenging. A more viable strategy involves starting with indoline itself, protecting the nitrogen (e.g., as N-acetylindoline), and then performing the chlorination. The electronic properties of the N-substituent and the reaction conditions guide the position of the incoming electrophile. Agents like N-chlorosuccinimide (NCS) in a suitable solvent are commonly employed. While C-5 is often the preferred site of halogenation on the benzene ring of N-protected indoles, specific catalyst systems or directing groups can steer the halogen to C-6. Some rhodium-based catalysts have shown utility in directing C-H halogenation, although this is a developing area. nih.govacs.org

| Component | Example Reagents/Conditions | Purpose |

| Substrate | N-acetylindoline, 5-Vinylindoline | Starting material for chlorination |

| Chlorinating Agent | N-Chlorosuccinimide (NCS), SO₂Cl₂, Cl₂ | Source of electrophilic chlorine |

| Solvent | Acetonitrile, Dichloromethane, CCl₄ | Reaction medium |

| Catalyst (optional) | Lewis acids (e.g., AlCl₃), Transition metals | To enhance reactivity and selectivity |

| Temperature | 0 °C to room temperature | To control reaction rate and side reactions |

Halogen Exchange Reactions

An alternative and powerful method for introducing the chloro group is through a halogen exchange reaction, sometimes referred to as an aromatic Finkelstein or "retro-Finkelstein" reaction. frontiersin.org This approach is particularly useful if a 6-bromo- or 6-iodoindoline precursor is more readily accessible than the chlorinated analog. The transformation of an aryl bromide or iodide to an aryl chloride typically requires a metal catalyst. nih.govscience.gov

Copper, nickel, and palladium-based catalysts have all been successfully employed for this transformation. The reaction involves an aryl halide, a chloride salt (e.g., NaCl, CuCl), and a catalyst system, often requiring high temperatures and polar aprotic solvents.

Detailed Research Findings: Starting with a precursor like 6-bromo-5-vinylindoline, a nickel-catalyzed halogen exchange can be performed. rsc.org A typical system might use a nickel(II) salt like NiCl₂ with a bipyridine or phosphine ligand. A source of chloride ions, such as NaCl or an ionic liquid, is used in a high-boiling solvent like NMP or DMA. These reactions proceed via a catalytic cycle that facilitates the exchange of the heavier halogen for chlorine. frontiersin.orgnih.gov

| Component | Example Reagents/Conditions | Purpose |

| Indoline Precursor | 6-Bromo-5-vinylindoline, 6-Iodo-5-vinylindoline | Starting aryl halide |

| Chloride Source | NaCl, KCl, CuCl, Tetrabutylammonium chloride | Provides the chloride nucleophile |

| Catalyst | NiCl₂, CuI, Pd(OAc)₂ | Catalyzes the halogen exchange |

| Ligand | 2,2'-Bipyridine, 1,10-Phenanthroline | Stabilizes and activates the metal catalyst |

| Solvent | NMP, DMA, DMF | High-boiling polar aprotic solvent |

| Temperature | 120-180 °C | Provides activation energy |

Total Synthesis Approaches for this compound

The construction of the this compound scaffold can be approached through various synthetic strategies. These routes can be broadly categorized as either convergent, where major fragments of the molecule are synthesized separately and then combined, or linear, where the molecule is built step-by-step from a single starting material.

A convergent approach to this compound could involve the coupling of a pre-functionalized aromatic ring with a fragment that will form the five-membered heterocyclic ring. One such strategy is the intramolecular [4 + 2] cycloaddition of ynamides and conjugated enynes, which is a powerful method for constructing highly substituted indolines.

A hypothetical convergent synthesis could begin with the preparation of a substituted aniline derivative. For instance, a suitable starting material would be a 3-chloro-4-aminostyrene derivative. This could be coupled with a second component to form the indoline ring in a key convergent step. A visible-light-driven [4 + 1]-annulation between an alkyl aryl tertiary amine and a diazoester represents a modern and efficient method for creating functionalized indolines.

Table 1: Hypothetical Convergent Synthesis of this compound

| Step | Reactants | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | 4-Bromo-2-chloroaniline, Ethylene glycol vinyl ether | Pd(OAc)₂, P(o-tol)₃, Et₃N, 100°C | 2-(4-Amino-3-chlorophenyl)oxy-ethene |

| 2 | 2-(4-Amino-3-chlorophenyl)oxy-ethene, Chloroacetyl chloride | Et₃N, CH₂Cl₂ | 2-Chloro-N-(4-chloro-3-(vinyloxy)phenyl)acetamide |

| 3 | 2-Chloro-N-(4-chloro-3-(vinyloxy)phenyl)acetamide | Lewis acid (e.g., AlCl₃), heat | 6-Chloro-5-vinylindolin-2-one |

This table presents a conceptual pathway. Yields and optimal conditions would require experimental validation.

Linear synthetic sequences for this compound would likely commence from a commercially available, appropriately substituted benzene derivative. A common and versatile method for indole synthesis, which can be adapted for indolines, is the Fischer indole synthesis. However, for a highly substituted indoline like the target molecule, a more controlled, stepwise approach is often preferred.

A plausible linear synthesis could start from 4-chloro-3-nitrotoluene. This starting material can undergo a series of functional group manipulations to introduce the vinyl precursor and then build the indoline ring. A key intermediate in such a sequence could be 6-chloro-5-formylindoline, which can be converted to the target vinyl compound via a Wittig reaction. The synthesis of related 5-vinylindole derivatives has been reported starting from the corresponding 5-formyl derivative.

Table 2: Plausible Linear Synthesis of this compound

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | 4-Chloro-3-nitrotoluene | NBS, AIBN, CCl₄ | 1-(Bromomethyl)-4-chloro-3-nitrobenzene |

| 2 | 1-(Bromomethyl)-4-chloro-3-nitrobenzene | NaCN, DMSO | 2-(4-Chloro-3-nitrophenyl)acetonitrile |

| 3 | 2-(4-Chloro-3-nitrophenyl)acetonitrile | H₂, Pd/C, EtOH | 2-(3-Amino-4-chlorophenyl)acetonitrile |

| 4 | 2-(3-Amino-4-chlorophenyl)acetonitrile | 1. NaNO₂, HCl; 2. H₂O, heat | 6-Chloroindolin-2-one |

| 5 | 6-Chloroindolin-2-one | Vilsmeier-Haack (POCl₃, DMF) | 6-Chloro-2-oxoindoline-5-carbaldehyde |

| 6 | 6-Chloro-2-oxoindoline-5-carbaldehyde | BH₃·THF | 6-Chloro-5-(hydroxymethyl)indoline |

| 7 | 6-Chloro-5-(hydroxymethyl)indoline | MnO₂ | 6-Chloroindoline-5-carbaldehyde |

This table outlines a conceptual multi-step synthesis. Each step would require optimization.

Another linear approach could involve the synthesis of 6-chloro-5-(2-chloroethyl)oxindole, a known intermediate in the manufacturing of the antipsychotic drug Ziprasidone. Although this is an oxindole, reduction of the lactam and subsequent elimination could potentially yield this compound.

Stereoselective and Asymmetric Synthesis Considerations

The structure of this compound does not inherently possess a stereocenter. However, many biologically active indoline derivatives are chiral, with substituents at the 2- and/or 3-positions. Should further functionalization of this compound be desired to create chiral centers, several stereoselective and asymmetric methodologies could be employed.

For the synthesis of chiral 2,3-disubstituted indolines, organocatalytic intramolecular Michael additions have been shown to be effective. rsc.org For instance, a primary amine derived from a cinchona alkaloid can catalyze the cyclization of suitably substituted precursors to afford cis- or trans-2,3-disubstituted indolines with high enantioselectivities. rsc.org

Another powerful strategy for the asymmetric synthesis of indolines is the catalytic enantioselective reduction of 3H-indoles. Chiral Brønsted acids can catalyze the transfer hydrogenation of indole derivatives, providing optically active indolines with high enantiomeric excess.

Furthermore, kinetic resolution of racemic indolines can be a viable approach. For example, N-tert-butoxycarbonyl (Boc) protected 2-arylindolines have been resolved through treatment with n-butyllithium and (-)-sparteine, followed by an electrophilic quench. This allows for the separation of enantiomers, with one being consumed in the reaction to form a 2,2-disubstituted product, and the other being recovered with high enantiomeric purity.

Should a synthetic route proceed through a precursor that allows for the introduction of chirality, these methods could be adapted. For example, if a substituent were to be introduced at the 2- or 3-position of the indoline ring during the synthesis, a chiral catalyst or auxiliary could be employed to control the stereochemical outcome.

Table 3: Comparison of Asymmetric Synthesis Strategies for Indolines

| Strategy | Catalyst/Reagent | Key Feature | Typical Enantioselectivity |

|---|---|---|---|

| Organocatalytic Intramolecular Michael Addition | Cinchona alkaloid-derived primary amine | Forms cis or trans 2,3-disubstituted indolines | Up to 99% ee |

| Catalytic Enantioselective Reduction of 3H-Indoles | Chiral Brønsted acid | Metal-free hydrogenation | High enantioselectivities |

This table summarizes general strategies that could be conceptually applied to derivatives of this compound.

Chemical Reactivity and Transformation Mechanisms of 6 Chloro 5 Vinylindoline

Reactions Involving the Vinyl Group

Polymerization Reactions

Cationic Polymerization:Information regarding the cationic polymerization of 6-Chloro-5-vinylindoline could not be located.

It is important to note that the absence of published data does not necessarily mean that this compound is unreactive in these pathways, but rather that such studies have not been published or are not indexed in the searched scientific databases. Further experimental investigation would be required to elucidate the chemical reactivity and transformation mechanisms of this specific compound.

Reactions Involving the Chloro Group

The chloro group at the C6 position of the indoline (B122111) ring is attached to an aromatic carbon and can participate in nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions.

While aryl chlorides are generally less reactive towards nucleophilic aromatic substitution (SNAr) than their fluoro or nitro-activated counterparts, these reactions can occur under specific conditions, particularly with strong nucleophiles. The electron-donating nature of the indoline nitrogen may decrease the electrophilicity of the aromatic ring, making SNAr reactions more challenging. However, in related chloroquinoline systems, nucleophilic displacement of the chlorine atom by various nucleophiles has been demonstrated. mdpi.com Potential nucleophiles include amines, thiols, and alkoxides.

The chloro group of this compound is a suitable handle for various transition-metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a base. organic-chemistry.orglibretexts.org This allows for the formation of a new carbon-carbon bond at the C6 position, enabling the synthesis of a wide range of biaryl and related structures. The efficiency of the coupling can be influenced by the choice of palladium catalyst, ligand, and base. researchgate.netorganic-chemistry.org

Buchwald-Hartwig Amination: This is another palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between the aryl chloride and an amine. organic-chemistry.orglibretexts.orgyoutube.comwikipedia.orgresearchgate.net This reaction is highly versatile and allows for the introduction of primary and secondary amines at the C6 position of the indoline ring. The choice of a suitable phosphine ligand is crucial for the success of this transformation.

Table 4: Transition-Metal Catalyzed Cross-Coupling Reactions of this compound

| Reaction | Coupling Partner | Catalyst/Ligand/Base | Product |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(OAc)₂ / Phosphine ligand / Base | 6-Aryl-5-vinylindoline |

Transition-Metal Catalyzed Cross-Coupling Reactions

Reactions Involving the Indoline Nitrogen Atom

The secondary amine of the indoline ring is nucleophilic and can readily participate in a variety of reactions to modify the heterocyclic core.

The nitrogen atom of the indoline ring can be easily functionalized through N-alkylation or N-acylation reactions.

N-Alkylation involves the reaction of the indoline with an alkyl halide or other alkylating agent, typically in the presence of a base to deprotonate the nitrogen, thereby increasing its nucleophilicity. Recent methods also utilize alcohols as alkylating agents through transition metal-catalyzed borrowing-hydrogen or hydrogen auto-transfer methodologies. nih.gov

N-Acylation is typically achieved by reacting the indoline with an acyl chloride or an acid anhydride. This reaction is often performed in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the acid byproduct. These reactions produce N-acylindolines, which are amides. The electron-withdrawing nature of the acyl group significantly decreases the nucleophilicity of the nitrogen atom.

Examples of N-Alkylation and N-Acylation Reagents:

| Reaction Type | Reagent Examples | Product Type |

|---|---|---|

| N-Alkylation | Methyl iodide, Benzyl bromide, Alcohols (with catalyst) nih.gov | N-Alkylindoline |

| N-Acylation | Acetyl chloride, Benzoyl chloride, Acetic anhydride | N-Acylindoline (Amide) |

The indoline nitrogen can also be vinylated to form N-vinylindoles. This transformation can be achieved through various methods, including copper- or palladium-catalyzed coupling with vinyl halides or by reaction with acetylene under basic conditions.

Once formed, the N-vinyl group is a reactive handle for further synthetic manipulations. For instance, N-vinylindoles can participate in cycloaddition reactions or transition metal-catalyzed transformations. An example of such reactivity is the rhodium-catalyzed intramolecular hydroacylation of N-vinylindole-2-carboxaldehydes. rsc.org This reaction demonstrates that the vinyl group can act as a tether and reactive partner for intramolecular cyclizations, leading to the formation of complex fused heterocyclic systems. rsc.org The electron-rich nature of the indole (B1671886) system influences the reactivity of the attached vinyl group, making it susceptible to electrophilic attack and a participant in various pericyclic and metal-catalyzed reactions.

Electrophilic Aromatic Substitution on the Indoline Core

The indoline nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (EAS). The rate and regioselectivity of this reaction are significantly influenced by the electronic effects of the substituents on the benzene (B151609) ring portion of the indoline core. In this compound, the chloro and vinyl groups play a crucial role in directing the incoming electrophile.

The vinyl group at the C5 position is generally considered a weakly activating group and is also ortho, para-directing. It can donate electron density to the ring through resonance, thereby activating the ring towards electrophilic attack, particularly at the C4 and C6 positions.

The net effect of these two substituents on the regioselectivity of electrophilic attack is a composite of their individual directing effects. The potential sites for electrophilic attack on the benzene portion of the this compound core are C4 and C7.

Detailed Research Findings:

| Position of Attack | Directing Effect of Chloro (C6) | Directing Effect of Vinyl (C5) | Predicted Outcome |

| C4 | Meta | Ortho | Favorable |

| C7 | Ortho | Meta | Favorable |

This table is generated based on theoretical principles of electrophilic aromatic substitution.

Attack at the C4 position is favored by the ortho-directing effect of the vinyl group. The resulting arenium ion can be stabilized by resonance involving the vinyl group. Attack at the C7 position is favored by the ortho-directing effect of the chloro group. The stability of the corresponding arenium ion will be influenced by the competing inductive and resonance effects of the chloro substituent.

It is important to note that the nitrogen atom of the indoline ring is a powerful activating group and strongly directs electrophiles to the para-position (C5). However, since this position is already substituted with a vinyl group, electrophilic attack will be directed to other available positions on the benzene ring. Furthermore, under strongly acidic conditions, the nitrogen atom can be protonated, which would significantly deactivate the entire ring system towards electrophilic attack.

Radical Reactions and Mechanistic Studies

The vinyl group of this compound is the primary site for radical reactions. Vinyl compounds are known to undergo a variety of radical-mediated transformations, including polymerization, addition reactions, and cyclizations.

Radical Addition:

Radical addition to the vinyl group would proceed via a radical chain mechanism. The reaction would be initiated by the formation of a radical, which then adds to the double bond of the vinyl group. The regioselectivity of this addition is governed by the stability of the resulting radical intermediate. Addition of a radical (R•) to the terminal carbon of the vinyl group would generate a more stable benzylic-type radical, which is resonance-stabilized by the indoline ring.

Mechanistic Pathway of Radical Addition:

Initiation: Formation of a radical species from a radical initiator.

Propagation Step 1: Addition of the initiator radical to the terminal carbon of the vinyl group to form a stabilized benzylic radical intermediate.

Propagation Step 2: The benzylic radical abstracts an atom (e.g., a hydrogen atom) from a donor molecule to form the final product and regenerate a radical to continue the chain.

Termination: Combination of two radical species to form a stable, non-radical product.

Radical Polymerization:

In the presence of a radical initiator and a sufficient concentration of the monomer, this compound would be expected to undergo radical polymerization. The polymerization would proceed through the repeated addition of the vinylindoline monomer to a growing polymer chain radical. The resulting polymer would feature a polystyrene-like backbone with pendant 6-chloroindoline moieties.

Detailed Research Findings:

Specific mechanistic studies on the radical reactions of this compound are not available in the reviewed literature. However, the behavior of other vinyl-substituted aromatic and heterocyclic compounds provides a strong basis for predicting its reactivity. Studies on the radical reactions of vinylindoles have shown that they can undergo cycloaddition reactions under photoredox catalysis. It is plausible that this compound could participate in similar transformations.

| Reaction Type | Expected Product(s) | Mechanistic Considerations |

| Radical Addition (e.g., with HBr) | 1-(5-(1-bromoethyl)-6-chloroindolinyl) radical | Formation of the more stable benzylic radical intermediate. |

| Radical Polymerization | Poly(this compound) | Head-to-tail polymerization due to the formation of stabilized benzylic radicals on the growing chain. |

This table is generated based on established principles of radical chemistry and analogy to similar vinyl compounds.

The presence of the chloro substituent on the indoline ring is not expected to significantly alter the fundamental course of the radical reactions at the vinyl group, as these reactions are primarily governed by the reactivity of the double bond and the stability of the resulting radical intermediates.

Derivatization Strategies and Functional Group Interconversions of 6 Chloro 5 Vinylindoline

Introduction of Additional Functional Groups

The indoline (B122111) ring system is amenable to the introduction of additional functional groups through various methods, most notably through C-H functionalization and lithiation-electrophile trapping. The regioselectivity of these reactions is influenced by the electronic and steric effects of the existing chloro and vinyl substituents, as well as the directing capabilities of the nitrogen atom.

C-H Functionalization:

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of indoline scaffolds. acs.orgchemrxiv.org Various positions on the indoline ring can be targeted depending on the choice of catalyst and directing group. For instance, rhodium-catalyzed reactions have been shown to achieve site-selective dual C-7 and C-6 functionalization of indolines. acs.org Similarly, ruthenium catalysis can direct functionalization to the C-7 position. chemrxiv.orgrsc.org The presence of a carbamoyl directing group on the indoline nitrogen can facilitate regioselective C-H activation at the C-7 position. nih.gov Given the substitution pattern of 6-chloro-5-vinylindoline, C-H functionalization could potentially be directed to the C-2, C-3, C-4, and C-7 positions.

Lithiation and Electrophilic Quenching:

Directed ortho-lithiation is a well-established method for the functionalization of aromatic and heterocyclic compounds. wikipedia.orgsemanticscholar.org In the case of N-protected indolines, such as N-(tert-butoxycarbonyl)indoline, lithiation with sec-butyllithium in the presence of a chiral ligand like (-)-sparteine can lead to asymmetric deprotonation at the C-2 position, followed by reaction with various electrophiles. acs.org Directed lithiation can also be achieved at the C-7 position of N-Boc protected indolines. semanticscholar.org For this compound, after suitable N-protection, lithiation could potentially occur at the C-7 position, directed by the nitrogen atom, or at other positions influenced by the electronic effects of the substituents.

Electrophilic Aromatic Substitution:

While the indoline ring is generally more susceptible to oxidation than electrophilic substitution, under specific conditions, electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions can be performed. wikipedia.orgmasterorganicchemistry.comyoutube.comlibretexts.org The chloro and vinyl groups will influence the position of substitution. The chloro group is an ortho, para-director, while the vinyl group is also generally considered an ortho, para-director. This would suggest that electrophilic attack might be favored at the C-4 and C-7 positions.

Table 1: Potential Methods for Introduction of Additional Functional Groups on the Indoline Ring

| Method | Potential Position of Functionalization | Reagents and Conditions | Resulting Functional Group |

|---|---|---|---|

| C-H Arylation | C-7 | Pd or Rh catalyst, Aryl halide | Aryl |

| C-H Alkenylation | C-7 | Ru catalyst, Alkene | Alkenyl |

| Directed Lithiation | C-7 | n-BuLi or s-BuLi, then Electrophile (e.g., R-CHO) | Hydroxymethyl, etc. |

| Nitration | C-4, C-7 | HNO₃, H₂SO₄ | Nitro |

| Bromination | C-4, C-7 | Br₂, FeBr₃ | Bromo |

Modifications of the Vinyl Moiety

The vinyl group at the C-5 position is a versatile handle for a variety of chemical transformations, including addition reactions, oxidations, reductions, and cross-coupling reactions. rsc.orgrsc.org

Addition Reactions:

The electron-rich double bond of the vinyl group can readily participate in electrophilic addition reactions. lasalle.edumasterorganicchemistry.com For instance, hydroboration-oxidation would yield the corresponding alcohol, while halogenation would lead to the dihaloethane derivative. Asymmetric hydrovinylation, catalyzed by nickel(II) complexes, has been successfully applied to various vinylindoles, affording chiral butenyl derivatives in high yields and enantioselectivities. nih.govnih.gov Vinylindoles can also act as nucleophiles in reactions with imines, producing chiral 3-substituted indoles. acs.org

Cycloaddition Reactions:

Vinylindoles are known to participate in cycloaddition reactions, acting as dienes or dienophiles. unimi.itbohrium.com For example, they can undergo [4+2] cycloadditions with various dienophiles to construct new carbocyclic or heterocyclic rings. researchgate.netunipa.itacs.org These reactions can be catalyzed by Lewis acids or organocatalysts.

Oxidation and Cleavage:

The vinyl group can be oxidatively cleaved to an aldehyde or a carboxylic acid using reagents such as ozone (O₃) or potassium permanganate (KMnO₄). Epoxidation of the double bond with peroxy acids like m-CPBA would furnish the corresponding epoxide, a versatile intermediate for further transformations. The oxidation of indoles can sometimes lead to the formation of 2-oxindoles, and the presence of the vinyl group might influence the reaction pathway. nih.govresearchgate.netrsc.org

Reduction:

Catalytic hydrogenation of the vinyl group using catalysts like palladium on carbon (Pd/C) would selectively reduce the double bond to an ethyl group, without affecting the aromatic chloro substituent under controlled conditions. More powerful reducing agents might also reduce the indoline ring. organic-chemistry.org

Table 2: Representative Transformations of the Vinyl Moiety

| Reaction Type | Reagents and Conditions | Product Functional Group |

|---|---|---|

| Hydroboration-Oxidation | 1. BH₃-THF; 2. H₂O₂, NaOH | Primary Alcohol |

| Epoxidation | m-CPBA | Epoxide |

| Dihydroxylation | OsO₄, NMO | Diol |

| Ozonolysis | 1. O₃; 2. DMS or Zn/H₂O | Aldehyde |

| Catalytic Hydrogenation | H₂, Pd/C | Ethyl |

Transformations of the Chloro Substituent

The chloro group at the C-6 position is a key site for functionalization, primarily through nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds at the site of the chloro substituent. mdpi.comyoutube.com Reactions such as the Suzuki coupling (with boronic acids), Stille coupling (with organostannanes), Heck coupling (with alkenes), Sonogashira coupling (with terminal alkynes), and Buchwald-Hartwig amination (with amines) could be employed to introduce a wide variety of substituents at the C-6 position. acs.orgrsc.orgnih.gov These reactions typically exhibit high functional group tolerance, allowing for the presence of the vinyl and indoline moieties.

Nucleophilic Aromatic Substitution (SNAr):

While nucleophilic aromatic substitution on chloroarenes typically requires strong activation by electron-withdrawing groups or harsh reaction conditions, certain activated nucleophiles or specific reaction conditions can promote substitution. youtube.com For instance, reaction with strong nucleophiles like sodium amide (NaNH₂) could potentially lead to amination, possibly through a benzyne intermediate. However, the electron-donating nature of the indoline ring might disfavor classical SNAr reactions. Studies on chloroindoles have shown their potential as antimicrobial agents, indicating some level of reactivity. frontiersin.orgfrontiersin.orgnih.govnih.govresearchgate.net

Reduction:

The chloro group can be removed (hydrodechlorination) through catalytic hydrogenation under more forcing conditions than those required for the reduction of the vinyl group, or by using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium in liquid ammonia.

Table 3: Potential Transformations of the Chloro Substituent

| Reaction Type | Reagents and Conditions | Introduced Substituent |

|---|---|---|

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Amino |

| Stille Coupling | Organostannane, Pd catalyst | Alkyl, Aryl, Vinyl |

| Hydrodechlorination | H₂, Pd/C, base | Hydrogen |

Spectroscopic and Advanced Analytical Techniques for Structural Elucidation Methodological Focus

Nuclear Magnetic Resonance Spectroscopy (NMR) Methodologies (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 6-Chloro-5-vinylindoline, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would be employed for an unambiguous structural assignment.

¹H NMR spectroscopy would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would be expected to show distinct signals for the aromatic protons, the vinyl group protons, and the protons of the indoline (B122111) ring. The coupling patterns (splitting of signals) would be crucial in determining the relative positions of the substituents on the indoline core.

¹³C NMR spectroscopy , often run with proton decoupling, would reveal the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals would indicate the type of carbon atom (e.g., aromatic, vinylic, aliphatic).

2D NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in assembling the molecular structure. A COSY spectrum would show correlations between coupled protons, helping to establish the connectivity within the vinyl and indoline fragments. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the C-H connections.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| Aromatic-H | 7.0 - 7.5 | Singlet / Doublet | - |

| Vinyl-H (α) | 5.2 - 5.8 | Doublet of Doublets | 10-12, 1-2 |

| Vinyl-H (β, cis) | 5.0 - 5.4 | Doublet of Doublets | 10-12, 1-2 |

| Vinyl-H (β, trans) | 5.6 - 6.2 | Doublet of Doublets | 16-18, 1-2 |

| Indoline-CH₂ | 2.8 - 3.2 | Triplet | 7-9 |

| Indoline-CH₂ | 3.4 - 3.8 | Triplet | 7-9 |

| Indoline-NH | 3.5 - 4.5 | Broad Singlet | - |

Note: The predicted data is based on typical chemical shift ranges for similar structural motifs and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) Applications (HRMS, Fragmentation Analysis)

Mass Spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the this compound molecule with high precision. This allows for the calculation of the molecular formula, confirming the presence of chlorine and the correct number of carbon, hydrogen, and nitrogen atoms. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key diagnostic feature in the mass spectrum.

Fragmentation Analysis , typically performed using techniques like electron ionization (EI) or collision-induced dissociation (CID), would provide information about the structural fragments of the molecule. The fragmentation pattern of this compound would be expected to show characteristic losses, such as the loss of the vinyl group or the chlorine atom, which would further support the proposed structure.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present.

IR spectroscopy of this compound would be expected to show characteristic absorption bands for the N-H stretch of the indoline amine, C-H stretches of the aromatic and vinyl groups, the C=C stretch of the vinyl group, and the C-Cl stretch.

Raman spectroscopy , being particularly sensitive to non-polar bonds, would provide complementary information, especially for the C=C stretching vibration of the vinyl group and the aromatic ring vibrations.

Interactive Data Table: Key Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

| N-H (Indoline) | Stretch | 3300 - 3500 | Weak |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Vinyl C-H | Stretch | 3010 - 3095 | Medium |

| C=C (Vinyl) | Stretch | 1620 - 1680 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Strong |

| C-Cl | Stretch | 600 - 800 | Medium |

Theoretical and Computational Chemistry Studies of 6 Chloro 5 Vinylindoline

Reaction Mechanism Elucidation through Computational Modeling[13],

Energy Profile Determination

The determination of a molecule's energy profile is fundamental to understanding its stability, conformational preferences, and the thermodynamics of its reactions. For 6-Chloro-5-vinylindoline, such a study would typically involve high-level quantum mechanical calculations, such as Density Functional Theory (DFT), to map out the potential energy surface. This would identify the ground state geometry, various conformers arising from the rotation of the vinyl group, and the energy barriers between them.

A detailed energy profile would provide crucial data on the molecule's structural dynamics. For instance, it would elucidate the preferred orientation of the vinyl group relative to the indoline (B122111) ring system and the energetic cost of deviations from this minimum energy conformation. This information is critical for understanding how the molecule might interact with other chemical species, such as enzymes or catalysts. Currently, no published research provides this specific data for this compound.

Design of Novel Catalytic Systems for this compound Reactions

The rational design of catalysts is a cornerstone of modern chemistry, and computational methods are increasingly at the forefront of this field. mdpi.comnih.gov For reactions involving this compound, such as its synthesis or subsequent functionalization (e.g., hydrogenation, polymerization, or cross-coupling of the vinyl group), computational chemistry could be employed to design optimal catalysts.

This process would involve modeling the interaction of the substrate with various potential catalysts, calculating transition state energies to predict reaction rates, and identifying catalyst structures that favor desired reaction pathways while minimizing side reactions. pnnl.gov Techniques could range from screening known catalyst families to the de novo design of enzymes or organometallic complexes tailored to the specific electronic and steric features of this compound. biorxiv.org This area of research, as it pertains to this specific compound, remains undeveloped.

Applications in Advanced Organic Synthesis Research

6-Chloro-5-vinylindoline as a Versatile Building Block

This compound possesses two primary reactive handles: the vinyl group and the chloro substituent on the aromatic ring. The vinyl group can participate in a wide array of transformations including cycloadditions, olefin metathesis, and various palladium-catalyzed reactions. The chloro atom is a classic site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, enabling the introduction of diverse substituents at the C6 position. This orthogonal reactivity makes it a highly adaptable building block for creating complex molecular frameworks.

The strategic placement of the vinyl and chloro groups on the indoline (B122111) core enables the synthesis of elaborate heterocyclic systems. Palladium-catalyzed reactions are particularly effective for these transformations. For instance, intramolecular cyclization reactions can be designed where the chloro and vinyl groups are key components. A common strategy involves an initial cross-coupling reaction at the C6 position, followed by a subsequent cyclization event involving the vinyl moiety.

Palladium-catalyzed condensation of precursors like 2-chloroaniline (B154045) derivatives with 2-bromostyrene (B128962) can yield stable diphenylamine (B1679370) intermediates. semanticscholar.org These intermediates, sharing a similar structural motif to a functionalized this compound, can be selectively converted into various five-, six-, or seven-membered heteroaromatics, including indoles and carbazoles. semanticscholar.org The selectivity of these intramolecular transformations is often controlled by the choice of palladium ligand, offering efficient routes to multiple classes of heterocycles from a common precursor. semanticscholar.org

Table 1: Representative Ligand-Controlled Cyclizations of a Substituted 2-Chloro-N-(2-vinyl)aniline Precursor

| Desired Product | Catalyst/Ligand System | Reaction Type |

|---|---|---|

| Indole (B1671886) | Pd(OAc)₂ / DPEPhos | 5-exo-trig Heck Cyclization |

| Carbazole (B46965) | Pd(OAc)₂ / P(o-tol)₃ | C-H Activation/Cyclization |

| Acridine | PdCl₂(dppf) | C-H Activation/Cyclization |

This table illustrates how ligand choice can direct the cyclization pathway of a precursor structurally related to this compound, showcasing its potential in diverse heterocyclic synthesis.

The vinyl group of this compound is a key functional group for building polycyclic systems, particularly through cycloaddition reactions. As a dienophile, the vinylindoline can react with dienes in Diels-Alder reactions to form new six-membered rings, thereby rapidly increasing molecular complexity.

Cascade reactions are a powerful tool for constructing polycyclic indole frameworks. rsc.org For example, a tandem Diels-Alder/1,3-dipolar cycloaddition reaction sequence has been used to form complex polycyclic indoles, setting multiple stereocenters in a single operation. rsc.org The vinyl group on a molecule like this compound could serve as the dienophile in such a cascade, initiating the construction of a new fused ring system onto the indoline core. rsc.org The design of such cascade reactions can lead to the formation of intricate scaffolds, including those with [6-6-5] or [7-6-5] tricyclic core skeletons. nih.gov

Stereochemical Control in Reactions Involving this compound

Achieving stereochemical control is a central goal in modern organic synthesis. For a molecule like this compound, stereocontrol can be exerted in reactions involving the vinyl group. The use of chiral catalysts or reagents can influence the stereochemical outcome of additions, reductions, or cycloadditions at the vinyl moiety.

Reagent-based stereochemical control, where a chiral reagent dictates the stereochemical outcome of the reaction, is a well-established strategy. youtube.com For example, the reduction of a prochiral ketone adjacent to a functional group can be achieved with high enantioselectivity using chiral borane (B79455) reagents like chloro-di-isopinocampheyl borane (Ipc₂BCl). youtube.com Analogously, an asymmetric hydroboration-oxidation of the vinyl group on this compound using a chiral borane could yield a chiral alcohol with high enantiomeric excess. The stereochemistry of the indoline core itself can also direct subsequent reactions, a concept known as substrate control.

Cascade and Multicomponent Reactions Utilizing this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer a highly efficient pathway to molecular complexity. nih.gov this compound is an ideal candidate for MCRs due to its distinct reactive sites. The secondary amine of the indoline core can participate as a nucleophile, for instance, in Ugi or Mannich-type reactions.

The development of MCRs provides facile and efficient routes to produce organic compounds for medicinal chemistry and material science applications. frontiersin.org An MCR could be designed where the indoline nitrogen acts as one component, an aldehyde and an isocyanide as others, and the vinyl or chloro group could be reserved for a post-MCR transformation to further elaborate the structure. Cascade reactions, which involve two or more sequential intramolecular transformations, can also be initiated at one of the reactive sites of this compound. rsc.org For instance, a palladium-catalyzed coupling at the C6-Cl bond could introduce a substituent that subsequently undergoes an intramolecular reaction with the vinyl group, leading to a complex polycyclic system in a single synthetic operation. rsc.org

Development of Novel Catalytic Systems for this compound Transformations

The dual functionality of this compound necessitates the use and development of sophisticated catalytic systems to achieve selective transformations. Palladium-based catalysts are paramount for activating the C-Cl bond for cross-coupling reactions. The choice of ligand is crucial for modulating the reactivity and selectivity of the palladium center, enabling a wide range of C-C, C-N, and C-O bond formations.

For transformations involving the vinyl group, a different set of catalysts is often employed. For example, Grubbs' or Hoveyda-Grubbs' ruthenium catalysts are the standard for olefin metathesis reactions. Chiral rhodium or iridium catalysts can be used for asymmetric hydrogenation of the vinyl group. The development of chemoselective catalytic systems that can differentiate between the two reactive sites is a key research area. For instance, a catalyst could be developed to promote a reaction at the vinyl group while leaving the chloro substituent untouched, or vice versa, allowing for predictable and controlled synthetic sequences. The unique properties of transition metal eta-6-arene complexes, for example, facilitate a variety of arene substitution reactions, representing a powerful approach for functionalization. researchgate.net

Table 2: Potential Catalytic Transformations for this compound

| Functional Group | Reaction Type | Catalyst Class | Potential Product Feature |

|---|---|---|---|

| 6-Chloro | Suzuki Coupling | Palladium/Phosphine Ligand | Aryl or Alkyl group at C6 |

| 6-Chloro | Buchwald-Hartwig Amination | Palladium/Buchwald Ligand | Amine group at C6 |

| 5-Vinyl | Heck Reaction | Palladium/Phosphine Ligand | Substituted Alkene |

| 5-Vinyl | Asymmetric Hydrogenation | Chiral Rhodium or Iridium | Chiral Ethyl group at C5 |

| 5-Vinyl | Olefin Metathesis | Ruthenium (Grubbs' type) | Dimerized or functionalized alkene |

Exploration of 6 Chloro 5 Vinylindoline As a Precursor in Medicinal Chemistry Research

Design and Synthesis of Indoline-Based Scaffolds for Biological Evaluation

The strategic value of 6-Chloro-5-vinylindoline lies in its potential as a versatile building block for more complex molecular scaffolds. The synthesis of this precursor itself can be approached through multi-step sequences, often starting from commercially available substituted anilines. A common strategy involves the construction of the indoline (B122111) ring followed by the introduction of the vinyl group, for instance, via a palladium-catalyzed cross-coupling reaction (e.g., Stille or Suzuki coupling) on a corresponding 5-bromo-6-chloroindoline intermediate.

Once obtained, this compound serves as a platform for creating elaborate scaffolds. The vinyl group is a key functional handle for a variety of chemical transformations that can be used to build larger, more complex structures. These reactions allow for the extension of the molecular framework and the introduction of new pharmacophoric features. Transition metal-catalyzed reactions are particularly powerful for this purpose. core.ac.uknih.gov

Key synthetic transformations for scaffold diversification include:

Heck Coupling: Reacting the vinyl group with various aryl or vinyl halides to introduce diverse aromatic or conjugated systems.

Oxidation Reactions: Cleavage of the vinyl double bond (ozonolysis) to yield an aldehyde, which can then be used in reductive amination, Wittig reactions, or other carbonyl chemistries. Alternatively, epoxidation or dihydroxylation can introduce stereocenters and polar functional groups.

Michael Addition: The vinyl group can act as a Michael acceptor, allowing for the addition of nucleophiles to create new carbon-carbon or carbon-heteroatom bonds.

Cycloaddition Reactions: The vinyl group can participate in [4+2] or [2+2] cycloadditions to construct new fused or spirocyclic ring systems, significantly increasing molecular complexity and three-dimensionality.

These synthetic strategies enable the generation of a wide array of indoline-based scaffolds from a single precursor, each designed for specific biological evaluations.

Incorporation into Known Pharmacophores

A pharmacophore is the specific ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. The this compound core can be strategically incorporated into known pharmacophores to create novel drug candidates with potentially improved properties.

The 6-chloroindoline portion of the molecule is a feature found in various bioactive compounds. The chlorine atom is a lipophilic, electron-withdrawing group that can influence the molecule's absorption, distribution, metabolism, and excretion (ADME) properties and can form specific halogen bonds with protein residues in a target's active site. For example, the related 6-chloro-oxindole core is a key component of the antipsychotic drug Ziprasidone, where it occupies a specific region of the dopamine (B1211576) and serotonin (B10506) receptors. While not a direct analogue, this demonstrates the utility of the chloro-substituted indoline system in establishing key interactions within a binding pocket. semanticscholar.orgfigshare.com

The vinyl group offers a versatile point for connecting the indoline core to other pharmacophoric elements. It can be used as a linker of optimal length and geometry to position another functional group correctly for interaction with a target. For instance, the vinyl group could be transformed into an ethyl-amine or ethyl-ether linkage to connect to a second aromatic ring or a hydrogen-bonding group, mimicking the functionality of known inhibitors for targets like kinases or G-protein coupled receptors.

Structure-Activity Relationship (SAR) Studies of Indoline Derivatives (Focus on synthetic pathways and modifications)

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, involving the synthesis and testing of a series of related compounds to determine how specific structural features influence biological activity. mdpi.com this compound is an ideal starting point for SAR exploration due to its multiple, distinct modification sites. A systematic SAR study would involve creating analogues where each part of the molecule is altered to probe its importance.

The primary focus of such a study would be the synthetic modifications of the vinyl group and the indoline nitrogen.

Table 1: Hypothetical SAR Modifications of this compound

| Modification Site | Synthetic Pathway | Rationale |

|---|---|---|

| Vinyl Group | Catalytic Hydrogenation (e.g., H₂, Pd/C) | To determine the importance of the double bond's rigidity and electronics by comparing the vinyl derivative to the saturated ethyl analogue. |

| Ozonolysis followed by reductive workup | To convert the vinyl group to a hydroxymethyl group, introducing a hydrogen-bond donor/acceptor. | |

| Heck Reaction (e.g., with bromobenzene) | To explore the effect of adding a larger, lipophilic aromatic group at this position. | |

| Diels-Alder Reaction (e.g., with cyclopentadiene) | To build a fused ring system, exploring the impact of increased size and rigidity. | |

| Indoline Nitrogen (N-1) | Acylation (e.g., with acetyl chloride) | To introduce a neutral, hydrogen-bond accepting amide group and assess the need for the N-H proton. |

| Sulfonylation (e.g., with benzenesulfonyl chloride) | To add a bulky, electron-withdrawing sulfonamide group, which is a common feature in many drugs. | |

| Reductive Amination (after protection/deprotection) | To introduce basic amine functionalities, which can form salt bridges and improve solubility. |

| Chloro Group (C-6) | Comparison with analogues (e.g., 6-fluoro, 6-methyl) | To probe the effect of halogen size and electronics on activity. Synthesis of these analogues would start from different precursors. |

By synthesizing and testing derivatives from these pathways, researchers can build a detailed understanding of the pharmacophore. For example, if the ethyl derivative (from hydrogenation) is significantly less active than the parent vinyl compound, it suggests the rigidity or π-system of the double bond is crucial for activity. If N-acylation abolishes activity, it indicates the indoline N-H may be an essential hydrogen-bond donor. nih.govlimef.com These iterative cycles of synthesis and testing are critical for optimizing a lead compound.

Development of Libraries of this compound Derivatives for Screening

To accelerate the drug discovery process, medicinal chemists often employ combinatorial chemistry to generate large collections, or "libraries," of related compounds for high-throughput screening. This compound is an excellent foundational molecule for library synthesis because its two points of reactivity can be exploited in parallel synthesis schemes.

A diversity-oriented synthesis approach would use the vinyl group and the indoline nitrogen as anchor points for introducing a wide array of chemical functionalities. acs.orgrsc.org

Library Synthesis Strategy:

Scaffold Preparation: Synthesize a multi-gram quantity of a protected this compound precursor, for example, with the indoline nitrogen protected by a Boc group.

Diversification at the Vinyl Group: Split the precursor into multiple batches. In parallel, perform a set of reactions on the vinyl group. For example, one batch could undergo a Heck reaction with 20 different aryl bromides, another could undergo cycloaddition with 10 different dienes, and a third could be oxidized to the aldehyde.

Deprotection and Second Diversification: The products from step 2 would be deprotected (removing the Boc group) and then split again. Each of these new batches would be reacted with a library of building blocks at the indoline nitrogen, such as 50 different acyl chlorides or 50 different sulfonyl chlorides.

This two-dimensional approach allows for the rapid generation of thousands of unique compounds. For example, reacting 20 Heck products with 50 acyl chlorides would generate 1,000 distinct final products.

Table 2: Example of a Small Combinatorial Library from this compound

| Core Structure | R¹ (from Vinyl Group) | R² (from N-1 Acylation) |

|---|---|---|

| -CH=CH-Phenyl | -C(O)CH₃ | |

| -CH=CH-Pyridyl | -C(O)CH₃ | |

| -CH=CH-Thienyl | -C(O)CH₃ | |

| -CH=CH-Phenyl | -C(O)Cyclopropyl | |

| -CH=CH-Pyridyl | -C(O)Cyclopropyl |

This library of compounds can then be screened against various biological targets to identify "hits"—compounds that show promising activity. The structure of these hits provides immediate SAR data, guiding the next phase of drug development. The use of this compound as a starting point provides access to a rich chemical space populated by novel, drug-like molecules.

Investigations in Materials Science and Polymer Chemistry Research

6-Chloro-5-vinylindoline as a Monomer for Polyindoline Derivatives

The vinyl group on the this compound molecule is the key to its function as a monomer. This group can undergo addition polymerization, typically via free-radical or controlled radical polymerization methods, to form a long-chain polymer, poly(this compound). In this polymer, the indoline (B122111) units are pendant groups attached to a saturated carbon backbone.

The polymerization process connects individual monomer units to create a macromolecule with a repeating structural unit, as detailed in the table below. The resulting polyindoline derivative combines the processability of a polymer with the electronic properties of the indoline moiety. The chlorine substituent on the indoline ring can further modify the electronic characteristics, such as the ionization potential, which can influence the final properties of the polymer. Studies on the polymerization of related monomers, such as 1-vinylindole, have demonstrated the feasibility of producing polymeric charge-transfer complexes. bohrium.com

Table 1: Polymerization of this compound

| Structure | Description | |

|---|---|---|

| Monomer | This compound | The starting molecule containing a polymerizable vinyl group and a functional indoline ring. |

| Polymer | Poly(this compound) | The resulting macromolecule with pendant indoline units forming a stable polymer backbone. |

Synthesis of Functional Polymers Incorporating Indoline Units

Functional polymers based on indoline can be synthesized through several strategic approaches to tailor their properties for specific applications. These methods generally fall into two categories: polymerization of functionalized monomers or post-polymerization modification.

Polymerization of Functional Monomers: This approach involves synthesizing an indoline monomer that already contains the desired functional groups and then polymerizing it. For instance, novel photorefractive chromophores incorporating an indole (B1671886) structure have been synthesized and subsequently attached to methacrylate (B99206) or acrylate (B77674) backbones through copolymerization. acs.org This method ensures a uniform distribution of the functional unit along the polymer chain. This compound itself is an example of a functional monomer, where the chloro-indoline unit provides specific electronic properties from the outset.

Copolymerization: To fine-tune properties, the functional indoline monomer can be copolymerized with other monomers, such as methyl methacrylate or butyl acrylate. acs.org This allows for control over physical characteristics like the glass transition temperature (Tg) and solubility, which are crucial for material processing and device fabrication.

Post-Polymerization Functionalization: An alternative route involves first synthesizing a base polymer, such as poly(vinylindoline), and then chemically modifying the pendant indoline rings. This is a versatile method for introducing a wide variety of functional groups that may not be stable under polymerization conditions. Carbonylative approaches, for example, have been used extensively for the functionalization of the indole core in small molecules, and similar chemistry could potentially be applied to a polymer backbone. beilstein-journals.orgnih.gov

Table 2: Strategies for Synthesizing Functional Indoline Polymers

| Strategy | Description | Example |

|---|---|---|